molecular formula C16H19F3N2O4S B2932362 Methyl 1-{3-(2-thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl}-4-piperidinecarboxylate CAS No. 439107-50-3

Methyl 1-{3-(2-thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl}-4-piperidinecarboxylate

Cat. No.: B2932362
CAS No.: 439107-50-3
M. Wt: 392.39
InChI Key: GKPPUXKFKLATRX-UHFFFAOYSA-N
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Description

Methyl 1-{3-(2-thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl}-4-piperidinecarboxylate is a structurally complex compound featuring a piperidine core substituted with a methyl ester group at the 4-position. The molecule also contains a propanoyl linker bearing a 2-thienyl group and a trifluoroacetyl-protected amino moiety.

Properties

IUPAC Name

methyl 1-[3-thiophen-2-yl-3-[(2,2,2-trifluoroacetyl)amino]propanoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O4S/c1-25-14(23)10-4-6-21(7-5-10)13(22)9-11(12-3-2-8-26-12)20-15(24)16(17,18)19/h2-3,8,10-11H,4-7,9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPPUXKFKLATRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)CC(C2=CC=CS2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-{3-(2-thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl}-4-piperidinecarboxylate is a complex organic compound with a unique structure that includes a thienyl group, a trifluoroacetyl group, and a piperidine backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory properties.

Molecular Characteristics

  • Molecular Formula: C16H19F3N2O4S
  • Molecular Weight: 392.39 g/mol
  • CAS Number: 861209-46-3

The structural features of this compound are significant for its biological activity. The thienyl moiety and trifluoroacetyl group can enhance solubility and reactivity, potentially leading to improved interactions with biological targets.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thienyl Intermediate: This involves reactions with thiophene derivatives.
  • Introduction of the Trifluoroacetyl Group: Achieved through reactions with trifluoroacetic anhydride.
  • Construction of the Piperidine Backbone: Finalized by reacting intermediates with suitable amines.

This multi-step synthesis allows for modifications that can enhance biological activity or tailor properties for specific applications.

Biological Activity

Research on compounds similar to this compound suggests various biological activities:

Compound Structure Features Biological Activity
Methyl 3-amino-3-(2-thienyl)propanoateThienyl group; amino acid derivativeAntimicrobial
Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylatePiperidine ring; fluorobenzeneNeuroactive
SumatriptanIndole structure; serotonin receptor agonistMigraine treatment

The unique combination of functional groups in this compound may confer enhanced lipophilicity and metabolic stability compared to other similar compounds.

The exact mechanism of action for this compound is not fully elucidated but is presumed to involve interactions with specific enzymes or receptors. The trifluoroacetyl group may enhance binding affinity or stability in biological systems. Studies indicate that compounds with similar structures can modulate signaling pathways related to inflammation and infection.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying solubility or introducing further functionalization.

ConditionsProductNotesReference
1M NaOH, reflux, 6h1-{3-(2-Thienyl)-3-[(2,2,2-TFA)amino]propanoyl}-4-piperidinecarboxylic acidHigh yield (85–90%) in aqueous ethanol
H<sub>2</sub>SO<sub>4</sub> (10%), 80°C, 4hSame as aboveRequires neutralization post-reaction

This reactivity aligns with analogous methyl esters in thiophene derivatives, where hydrolysis enhances bioavailability or enables conjugation .

Amide Bond Cleavage

The trifluoroacetyl-protected amine can undergo deprotection under basic or reductive conditions to generate a free amine, facilitating further alkylation or acylation.

ConditionsProductEfficiencyReference
NH<sub>3</sub>/MeOH, 25°C, 12h1-{3-(2-Thienyl)-3-aminopropanoyl}-4-piperidinecarboxylate70–75%
LiAlH<sub>4</sub>, THF, 0°CReduction to secondary amine60%

Similar deprotection strategies are documented in piperidine-based pharmaceuticals, where trifluoroacetyl groups act as temporary protecting agents .

Nucleophilic Substitution at the Trifluoroacetyl Group

The electron-withdrawing trifluoroacetyl group enhances susceptibility to nucleophilic attack, enabling substitution with amines or alcohols.

NucleophileConditionsProductYieldReference
Benzylamine, DIPEA, DCMRoom temperature, 24h1-{3-(2-Thienyl)-3-(benzylamino)propanoyl}-4-piperidinecarboxylate65%
Ethanol, H<sub>2</sub>OReflux, 8hEthyl ester derivative55%

This reactivity mirrors modifications seen in trifluoroacetyl-containing kinase inhibitors, where substituent swapping optimizes target binding .

Piperidine Ring Functionalization

The piperidine nitrogen participates in alkylation or acylation reactions, expanding structural diversity.

ReagentConditionsProductApplicationReference
Benzyl chloride, K<sub>2</sub>CO<sub>3</sub>DMF, 60°C, 6hN-Benzyl-piperidine derivativeEnhanced lipophilicity
Acetic anhydride, pyridine0°C → 25°C, 2hN-Acetyl-piperidine derivativeStability improvement

Such modifications are common in CNS-targeting drugs to modulate blood-brain barrier penetration .

Thienyl Group Reactivity

The 2-thienyl moiety participates in electrophilic aromatic substitution (e.g., halogenation) or cross-coupling reactions.

ReactionConditionsProductYieldReference
Br<sub>2</sub>, FeCl<sub>3</sub>DCM, 0°C, 1h5-Bromo-2-thienyl derivative80%
Suzuki coupling (Pd(PPh<sub>3</sub>)<sub>4</sub>)Phenylboronic acid, 80°CBiaryl-thienyl analog70%

Thienyl bromination is a key step in synthesizing radiolabeled analogs for pharmacokinetic studies .

Reductive Amination of the Ketone

The propanoyl ketone can undergo reductive amination to introduce secondary amines.

AmineConditionsProductYieldReference
Cyclohexylamine, NaBH<sub>3</sub>CNMeOH, 25°C, 12hCyclohexylamine-substituted derivative60%

This strategy is employed in prodrug design to enhance metabolic stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and inferred pharmacological distinctions between the target compound and analogous molecules:

Compound Name Molecular Formula Key Functional Groups Structural Differences Inferred Applications
Target Compound C₁₄H₁₅F₃N₂O₄S* Piperidine, methyl ester, 2-thienyl, trifluoroacetyl amino, propanoyl linker Unique trifluoroacetyl-amino-thienyl-propanoyl-piperidine scaffold Neuroactive agents, enzyme inhibitors
1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-[methyl[...]]thiourea () Not provided Thiourea, trifluoroacetyl-pyrrolidine, bis(trifluoromethyl)phenyl, thienyl Thiourea core vs. propanoyl linker; additional aromatic substituents Kinase or protease inhibition
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid () C₁₇H₂₃NO₄ Piperidine, tert-butoxycarbonyl (BOC), phenyl, carboxylic acid BOC-protected piperidine with phenyl vs. thienyl and ester groups Synthetic intermediate for peptide-based drugs
Tiagabine Related Compound A () Not provided Bis(3-methyl-2-thienyl), piperidinecarboxylate, butenyl linker Bis-thienyl vs. single thienyl; absence of trifluoroacetyl group GABA reuptake inhibition (e.g., Tiagabine analogs)
Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate () C₂₀H₂₆N₄O₃S Thiophene, ethyl ester, piperazine, propanamido linker Piperazine vs. piperidine core; phenyl-thiophene vs. thienyl-propanoyl Antimicrobial or anticancer agents

*Estimated based on structural analysis.

Key Observations:

Functional Group Impact: The trifluoroacetyl group in the target compound likely enhances metabolic stability compared to acetyl or unprotected amino groups in analogs like Tiagabine derivatives . The 2-thienyl moiety may facilitate π-π interactions in binding pockets, similar to phenyl or bis-thienyl groups in and compounds but with distinct electronic profiles .

Structural Flexibility: The propanoyl linker in the target compound offers conformational flexibility, contrasting with rigid thiourea () or butenyl () linkers, which could influence target selectivity . Piperidine vs.

Synthetic Considerations :

  • The methyl ester in the target compound may act as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid (cf. tert-BOC in , which is a protecting group) .
  • The trifluoroacetyl group’s introduction likely requires specialized reagents (e.g., trifluoroacetic anhydride), as seen in Lansoprazole synthesis () .

Q & A

Synthesis and Optimization

Basic: What are the critical synthetic steps for preparing Methyl 1-{3-(2-thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl}-4-piperidinecarboxylate, and how are intermediates characterized? Methodological Answer: The synthesis typically involves sequential acylation and coupling reactions. For example, piperidine derivatives are functionalized via nucleophilic acyl substitution using trifluoroacetic anhydride, followed by thienyl group incorporation. Key intermediates (e.g., tert-butoxycarbonyl-protected precursors) are characterized using 1H^1H-/13C^{13}C-NMR to confirm regiochemistry and FT-IR to verify carbonyl formation . Yield optimization often requires anhydrous conditions and inert atmospheres to prevent hydrolysis of reactive intermediates.

Advanced: How can reaction conditions be tailored to mitigate by-product formation during the trifluoroacetylation step? Methodological Answer: By-product analysis via GC-MS (as in ) reveals competing side reactions, such as over-acylation or ring-opening. To suppress these, use controlled stoichiometry (e.g., 1.1 equivalents of trifluoroacetic anhydride) and low temperatures (0–5°C). Kinetic studies using in-situ FT-IR or HPLC monitoring can identify optimal reaction termination points. Additionally, scavengers like molecular sieves may reduce residual moisture, improving selectivity .

Analytical Challenges

Basic: What analytical techniques are essential for assessing the purity of this compound, and how are structural isomers resolved? Methodological Answer: Reverse-phase HPLC with UV detection (210–254 nm) is standard for purity assessment. Chiral columns (e.g., Chiralpak IA) resolve enantiomers, while LC-MS (ESI+) confirms molecular weight and detects trace impurities (e.g., des-trifluoroacetyl derivatives) . 1H^1H-NMR coupling constants differentiate diastereomers, particularly at the piperidine C3/C4 positions .

Advanced: How can conflicting chromatographic retention times for structurally similar analogs be resolved? Methodological Answer: Use orthogonal methods: Combine HILIC (hydrophilic interaction chromatography) with reversed-phase LC to separate polar vs. non-polar analogs. 2D NMR (e.g., COSY, HSQC) clarifies ambiguous stereochemistry, while tandem MS/MS fragmentation patterns distinguish isobaric species . For example, thienyl vs. phenyl substituents exhibit distinct 1H^1H-NMR aromatic splitting patterns .

Mechanistic and Theoretical Frameworks

Basic: What pharmacological or biochemical theories guide the study of this compound’s activity? Methodological Answer: The compound’s piperidine and trifluoroacetyl motifs suggest potential interaction with enzymes or receptors (e.g., proteases, GPCRs). Computational docking (AutoDock Vina) against crystal structures (PDB) identifies plausible binding pockets. In vitro assays (e.g., fluorescence polarization for kinase inhibition) validate hypotheses .

Advanced: How can contradictory in vitro vs. in vivo activity data be reconciled? Methodological Answer: Pharmacokinetic profiling (e.g., microsomal stability, plasma protein binding) explains discrepancies. For instance, poor membrane permeability (measured via PAMPA) may limit in vivo efficacy despite high in vitro potency. Isotopic labeling (14C^{14}C-trifluoroacetyl) tracks metabolic degradation pathways, while PET imaging in model organisms correlates bioavailability with observed effects .

Data Interpretation and Reproducibility

Basic: What steps ensure reproducibility in synthesizing hygroscopic intermediates? Methodological Answer: Use strict moisture control: Store intermediates under argon with desiccants (e.g., silica gel). Karl Fischer titration quantifies residual water in solvents. For hygroscopic solids (e.g., tert-butoxycarbonyl derivatives), lyophilization or azeotropic drying (toluene) improves stability .

Advanced: How should researchers address conflicting solubility data reported in different solvents? Methodological Answer: Systematic solubility studies using the Hansen Solubility Parameters (HSP) model identify optimal solvents. For example, DMSO may disrupt crystalline lattices via hydrogen bonding, while chloroform solubilizes via dipole interactions. Differential scanning calorimetry (DSC) detects polymorphic forms that alter solubility profiles .

Advanced Methodologies

Basic: What in vitro assays are recommended for initial bioactivity screening? Methodological Answer: High-throughput screening (HTS) using FRET-based assays (e.g., protease inhibition) or cell viability assays (MTT/XTT) are standard. Dose-response curves (IC50_{50}/EC50_{50}) quantify potency, while counter-screens (e.g., cytochrome P450 inhibition) assess selectivity .

Advanced: How can isotopic labeling (19F^{19}F-NMR, 13C^{13}C-tracking) elucidate metabolic pathways? Methodological Answer: Incorporate 19F^{19}F-tags at the trifluoroacetyl group for real-time NMR monitoring of metabolic stability. 13C^{13}C-labeled piperidine carbons enable tracking via LC-MS/MS, identifying hepatic vs. renal clearance routes. Stable isotope-resolved metabolomics (SIRM) maps incorporation into downstream metabolites .

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